An In-depth Technical Guide to the Physical Properties of (1R,2S)-2-Aminocyclopentanol Hydrochloride
An In-depth Technical Guide to the Physical Properties of (1R,2S)-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Aminocyclopentanol hydrochloride, a chiral aminocyclopentanol derivative, is a key building block in modern organic and medicinal chemistry. Its rigid cyclopentane core, coupled with the defined stereochemistry of its amino and hydroxyl functionalities, makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The hydrochloride salt form enhances its stability and handling characteristics, rendering it suitable for a variety of synthetic applications. This guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride, offering a critical resource for researchers and developers working with this versatile compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in drug discovery and development. These properties influence reaction kinetics, purification strategies, and the overall efficiency of a synthetic route.
General Information
| Property | Value | Source |
| Chemical Name | (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | [1] |
| CAS Number | 137254-03-6 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to light brown solid | [1] |
Stereochemistry and Structure
The "(1R,2S)" designation defines the absolute configuration of the two stereocenters on the cyclopentane ring. The cis relationship between the amino and hydroxyl groups, where both substituents are on the same face of the ring, is a key structural feature.
Figure 1: 2D structure of (1R,2S)-2-Aminocyclopentanol hydrochloride.
Tabulated Physical Properties
| Property | Value | Remarks | Source |
| Melting Point | 179-180 °C | For "cis-2-Amino-cyclopentanol hydrochloride", stereochemistry not fully specified. | [3] |
| No data available | Specifically for the (1R,2S) isomer. | ||
| Optical Activity | [α]D = -22.0371° | c = 0.9948 g/100mL in Ethanol | [1] |
| Solubility | Slightly soluble | In Dimethyl Sulfoxide (DMSO), Methanol, and Water (for a related compound). Specific quantitative data for the (1R,2S) isomer is not readily available. | |
| Safety | Causes skin irritation (H315), Causes serious eye damage (H318) | [1] |
Experimental Protocols for Physical Property Determination
The following sections outline standard methodologies for determining the key physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride. These protocols are based on established laboratory practices and can be adapted based on available instrumentation.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.
Methodology:
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Sample Preparation: A small amount of the dry, powdered (1R,2S)-2-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.
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A second, fresh sample is then heated to about 20 °C below the approximate melting point.
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The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
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Figure 2: Workflow for melting point determination.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for designing reaction conditions, purification procedures, and for formulation development.
Methodology (Qualitative):
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO).
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Procedure:
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To a small, known amount of (1R,2S)-2-Aminocyclopentanol hydrochloride (e.g., 10 mg) in a vial, a small volume of the solvent (e.g., 0.1 mL) is added.
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The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C).
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Visual observation is used to determine if the solid has dissolved.
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If the solid dissolves, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.
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Solubility can be classified as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the amount of solvent required to dissolve a given amount of solute.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
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Approximately 5-10 mg of (1R,2S)-2-Aminocyclopentanol hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
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The final volume should be approximately 0.6-0.7 mL.
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The sample is vortexed to ensure homogeneity.
Expected ¹H NMR Spectral Features:
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Signals corresponding to the protons on the cyclopentane ring, with distinct chemical shifts and coupling patterns due to their diastereotopic nature.
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A signal for the proton on the carbon bearing the hydroxyl group.
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A signal for the proton on the carbon bearing the amino group.
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Broad signals for the -OH and -NH₃⁺ protons, which may exchange with the deuterated solvent.
Expected ¹³C NMR Spectral Features:
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Five distinct signals for the five carbon atoms of the cyclopentane ring, with their chemical shifts influenced by the attached amino and hydroxyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
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A small amount of the solid sample is placed directly on the ATR crystal.
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The pressure arm is lowered to ensure good contact between the sample and the crystal.
Expected IR Spectral Features:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
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N-H stretching vibrations from the ammonium group (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region.
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C-H stretching vibrations of the cyclopentane ring just below 3000 cm⁻¹.
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C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology (Electrospray Ionization - ESI):
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A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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The solution is infused into the ESI source of the mass spectrometer.
Expected Mass Spectrum:
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The protonated molecule [M+H]⁺, where M is the free base (C₅H₁₁NO), would be expected at an m/z of 102.09.
Conclusion
References
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(1S,2S)-2-aminocyclopentan-1-ol hydrochloride. PubChem. (URL: [Link])
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(1R,2S)-2-aminocyclopentanol. PubChem. (URL: [Link])
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1r 2s -Cis-2-Aminocyclopentanol Hydrochloride. IndiaMART. (URL: [Link])
